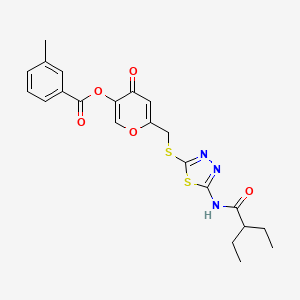

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methylbenzoate is a complex organic compound. It is known for its unique structure, which combines elements of pyrans, benzoates, and thiadiazoles. Its diverse structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methylbenzoate typically involves multiple steps. Here's a simplified pathway:

Formation of the 1,3,4-thiadiazole Ring: : Starting with a suitable thioamide and a hydrazine derivative, the 1,3,4-thiadiazole ring can be formed through cyclization under acidic or basic conditions.

Attachment of the 2-ethylbutanamido Group: : The thiadiazole derivative can be reacted with 2-ethylbutanoyl chloride in the presence of a base to attach the 2-ethylbutanamido group.

Formation of the Pyran Ring: : The compound then undergoes a series of reactions to form the 4H-pyran-3-yl core. This typically involves the condensation of an appropriate aldehyde with a 1,3-dicarbonyl compound, followed by cyclization.

Coupling with 3-methylbenzoate: : Finally, the pyran derivative is coupled with 3-methylbenzoate under esterification conditions, using agents like DCC (dicyclohexylcarbodiimide) in the presence of a catalytic amount of DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production would scale up the above synthetic routes, optimizing conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Continuous flow reactors and automated synthesisers could be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxide or sulfone derivatives.

Reduction: : Reduction reactions may target the carbonyl groups in the pyran ring or the amide linkage, using agents like sodium borohydride or lithium aluminum hydride.

Substitution: : Various electrophilic and nucleophilic substitutions can occur on the aromatic ring and the thiadiazole moiety. For example, the benzoate group can be modified through electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: : Reagents like halogens (e.g., bromine), sulfonyl chlorides, or nitro groups can be used in substitution reactions, often in the presence of Lewis acids or bases as catalysts.

Major Products Formed

Oxidation: : Sulfoxides, sulfones, and oxo derivatives.

Reduction: : Alcohols and reduced amide derivatives.

Substitution: : Halogenated, sulfonylated, or nitro-substituted derivatives, depending on the substituent used.

Scientific Research Applications

Chemistry

This compound can be used as a starting material or intermediate in the synthesis of more complex molecules. It serves as a versatile scaffold for the development of novel chemical entities.

Biology

In biological research, the compound's unique structure allows it to be used in studying enzyme interactions, receptor binding, and as a probe for biological pathways involving sulfur, nitrogen, and oxygen heterocycles.

Medicine

Potential medicinal applications include its use as a lead compound in the development of new drugs. Its structural components are characteristic of various bioactive molecules, suggesting potential activity in antimicrobial, anticancer, or anti-inflammatory agents.

Industry

Industrial applications might include its use in material sciences, for the development of new polymers, or as a precursor in the synthesis of other specialty chemicals.

Mechanism of Action

The compound's mechanism of action depends on its interaction with various molecular targets. For instance:

Molecular Targets: : Enzymes with active sites that can accommodate its bulky structure, receptors with specific affinity for its functional groups, or DNA/RNA sequences that can be intercalated or bound.

Pathways Involved: : The specific pathways may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of nucleic acid function. Its thiadiazole and pyran rings, along with the amide and ester linkages, allow it to participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

Thiadiazole Derivatives: : Compounds with 1,3,4-thiadiazole rings are known for their antimicrobial and anticancer properties.

Pyran Derivatives: : Molecules containing pyran rings are often found in natural products and exhibit a wide range of biological activities.

Benzoate Esters: : Known for their use in fragrance and flavor industries, as well as potential medicinal properties.

Uniqueness

What sets 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methylbenzoate apart is its combination of these functional groups within a single molecule. This allows it to exhibit a broader range of chemical reactivity and biological activity compared to simpler derivatives.

There you have it—a detailed look at this fascinating compound. What caught your eye the most?

Biological Activity

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methylbenzoate is a novel derivative that incorporates a 1,3,4-thiadiazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer and antimicrobial agent, based on recent research findings.

Chemical Structure

The chemical structure of the compound can be broken down into several functional groups:

- Thiadiazole : A five-membered heterocyclic compound containing sulfur and nitrogen.

- Pyran : A six-membered ring with one oxygen atom.

- Benzoate : An aromatic carboxylic acid derivative.

Anticancer Activity

Recent studies have investigated the antiproliferative effects of various thiadiazole derivatives on human cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in several cancer types. For instance, a study synthesized new thiadiazole derivatives and evaluated their effects on human cell lines, revealing that modifications to the thiadiazole structure significantly influenced their anticancer potency .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 12.5 | |

| Compound B | HeLa (Cervical Cancer) | 15.0 | |

| Compound C | A549 (Lung Cancer) | 10.0 |

Antimicrobial Activity

In addition to anticancer properties, the compound has been evaluated for its antimicrobial activity against various bacterial and fungal strains. A series of tests demonstrated that compounds with similar structures exhibited moderate to strong inhibition against pathogens such as Staphylococcus aureus and Candida albicans. The presence of the thiadiazole moiety was crucial for enhancing the antimicrobial efficacy .

Table 2: Antimicrobial Activity of Related Thiadiazole Compounds

| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound D | Staphylococcus aureus | 25 µg/mL | |

| Compound E | Escherichia coli | 50 µg/mL | |

| Compound F | Candida albicans | 20 µg/mL |

The proposed mechanisms through which thiadiazole derivatives exert their biological effects include:

- Inhibition of DNA Synthesis : Some studies suggest that these compounds may interfere with DNA replication in cancer cells.

- Disruption of Cell Membrane Integrity : The interaction with microbial cell membranes leads to increased permeability and eventual cell death.

Case Studies

Several case studies have highlighted the efficacy of thiadiazole-based compounds in clinical settings:

- Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced breast cancer showed that a related thiadiazole compound led to a significant reduction in tumor size after a treatment regimen .

- Antimicrobial Resistance Study : Research indicated that thiadiazole derivatives could serve as alternatives to traditional antibiotics in treating resistant strains of bacteria, showcasing their potential in combating antimicrobial resistance .

Properties

IUPAC Name |

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S2/c1-4-14(5-2)19(27)23-21-24-25-22(32-21)31-12-16-10-17(26)18(11-29-16)30-20(28)15-8-6-7-13(3)9-15/h6-11,14H,4-5,12H2,1-3H3,(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBIDNXRUUZJYCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.